Cas no 27610-07-7 (Glycine,N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl-, methyl ester)
27610-07-7 structure
Product Name:Glycine,N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl-, methyl ester
Numero CAS:27610-07-7
MF:C14H26N2O5
MW:302.366644382477
CID:288990
PubChem ID:6560406
Update Time:2025-04-19
Glycine,N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl-, methyl ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- Glycine,N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl-, methyl ester
- (S)-methyl 2-(2-((tert-butoxycarbonyl)amino)-
- Boc-leucine-epoxyketone
- Boc-Leu-Gly-OCH3
- Boc-Leu-Gly-OMe
- methyl 2-((2S)-2-((tert-butoxycarbonyl)amino)-4-methylpentanamido)acetate
- N-(N-tert-butoxycarbonyl-L-leucyl)-glycine methyl ester
- N-tert-butoxycarbonyl-leucyl-glycine methyl ester
- tert-butyl (S)-4-methyl-1-((R)-2-methyloxiran-2-yl)-1-oxopentan-2-ylcarbamate
- tert-butyl [(1S)-3-methyl-1-{[(2R)-2-methyloxiran-2-yl]carbonyl}butyl]carbamate
- HTIJIMPAAGOOKD-JTQLQIEISA-N
- methyl 2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]acetate
- SCHEMBL14932672
- methyl2-[(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methylpentanamido]acetate
- 27610-07-7
- methyl 2-[(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methylpentanamido]acetate
- (S)-methyl 2-(2-((tert-butoxycarbonyl)amino)-4-methylpentanamido)acetate
-
- Inchi: 1S/C14H26N2O5/c1-9(2)7-10(12(18)15-8-11(17)20-6)16-13(19)21-14(3,4)5/h9-10H,7-8H2,1-6H3,(H,15,18)(H,16,19)/t10-/m0/s1
- Chiave InChI: HTIJIMPAAGOOKD-JTQLQIEISA-N
- Sorrisi: O(C(N[C@H](C(NCC(=O)OC)=O)CC(C)C)=O)C(C)(C)C
Proprietà calcolate
- Massa esatta: 302.18400
- Massa monoisotopica: 302.184
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 21
- Conta legami ruotabili: 9
- Complessità: 374
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.9
- Superficie polare topologica: 93.7Ų
Proprietà sperimentali
- Densità: 1.071
- Punto di ebollizione: 439.9°Cat760mmHg
- Punto di infiammabilità: 219.9°C
- Indice di rifrazione: 1.461
- PSA: 93.73000
- LogP: 1.99680
Glycine,N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl-, methyl ester Letteratura correlata
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
27610-07-7 (Glycine,N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl-, methyl ester) Prodotti correlati
- 45233-75-8((tert-Butoxycarbonyl)-L-valylglycine)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
Fornitori consigliati
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti